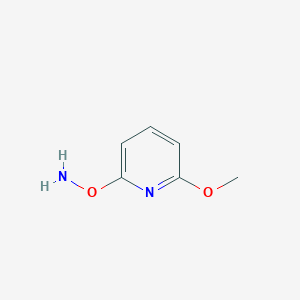

O-(6-methoxypyridin-2-yl)hydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-(6-methoxypyridin-2-yl)hydroxylamine, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

O-(6-Methoxypyridin-2-yl)hydroxylamine serves as a versatile scaffold in the development of novel therapeutic agents. Its structural features allow for interactions with biological targets, making it a candidate for drug development. Notably, hydroxylamine derivatives have been identified as inhibitors of specific kinases, such as cSRC and BCR-ABL1, which are implicated in certain cancers. A study highlighted a hydroxylamine-bearing dual kinase inhibitor that exhibited significant activity against multidrug-resistant (MDR) leukemia cell lines, showcasing the compound's potential in overcoming drug resistance in cancer therapy .

Case Study: Dual Kinase Inhibitor

A prominent case study involved the synthesis of a hydroxylamine-bearing dual cSRC/BCR-ABL1 kinase inhibitor. This compound demonstrated:

- Improved Activity : It showed over 300-fold enhancement in relative resistance compared to traditional inhibitors like bosutinib.

- Mechanism of Action : The compound's structure minimized P-glycoprotein (P-gp) mediated efflux, enhancing its therapeutic efficacy against resistant cancer cell lines .

Materials Science

Functional Materials Development

this compound is also explored in materials science for its potential to create novel materials with specific electronic or optical properties. The incorporation of pyridine derivatives into polymer matrices can lead to materials with enhanced conductivity or photonic properties.

| Application Area | Description |

|---|---|

| Conductive Polymers | Used as a dopant to enhance electrical conductivity. |

| Photonic Devices | Incorporated into materials for improved light absorption. |

Biological Studies

Enzyme Interaction Studies

The compound has been utilized in biological studies to investigate its interactions with enzymes and receptors. Its ability to form hydrogen bonds and stabilize enzyme-substrate complexes makes it a valuable tool for understanding biochemical pathways.

Example Research Findings

Research has shown that this compound can modulate enzyme activities through specific binding interactions, which may lead to insights into metabolic regulation and potential therapeutic targets.

Summary of Findings

The applications of this compound span multiple scientific disciplines, primarily focusing on its medicinal chemistry potential as a drug candidate and its utility in materials science and biological research. The compound's ability to interact with biological systems positions it as a significant player in the development of new therapeutic strategies and advanced materials.

Propiedades

Número CAS |

119809-47-1 |

|---|---|

Fórmula molecular |

C6H8N2O2 |

Peso molecular |

140.14 g/mol |

Nombre IUPAC |

O-(6-methoxypyridin-2-yl)hydroxylamine |

InChI |

InChI=1S/C6H8N2O2/c1-9-5-3-2-4-6(8-5)10-7/h2-4H,7H2,1H3 |

Clave InChI |

GEMOBKGUIYIJAK-UHFFFAOYSA-N |

SMILES |

COC1=NC(=CC=C1)ON |

SMILES canónico |

COC1=NC(=CC=C1)ON |

Sinónimos |

Pyridine, 2-(aminooxy)-6-methoxy- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.